molecular formula C13H14ClFN2O2 B2615706 N-(4-Chloro-5-fluoro-2-morpholin-4-ylphenyl)prop-2-enamide CAS No. 2361732-58-1

N-(4-Chloro-5-fluoro-2-morpholin-4-ylphenyl)prop-2-enamide

Cat. No. B2615706
CAS RN: 2361732-58-1
M. Wt: 284.72
InChI Key: YKTZFVROOMRANY-UHFFFAOYSA-N
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Description

N-(4-Chloro-5-fluoro-2-morpholin-4-ylphenyl)prop-2-enamide, also known as CFMP, is a chemical compound that has been widely studied for its potential use in scientific research. It belongs to the class of amide compounds and has a molecular weight of 335.82 g/mol. CFMP has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research applications.

Mechanism of Action

The exact mechanism of action of N-(4-Chloro-5-fluoro-2-morpholin-4-ylphenyl)prop-2-enamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways. N-(4-Chloro-5-fluoro-2-morpholin-4-ylphenyl)prop-2-enamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins. This inhibition may help to prevent tissue remodeling and repair in diseases such as cancer and fibrosis. N-(4-Chloro-5-fluoro-2-morpholin-4-ylphenyl)prop-2-enamide has also been shown to inhibit the activation of certain signaling pathways, such as the PI3K/Akt pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(4-Chloro-5-fluoro-2-morpholin-4-ylphenyl)prop-2-enamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tissue remodeling and repair. N-(4-Chloro-5-fluoro-2-morpholin-4-ylphenyl)prop-2-enamide has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, N-(4-Chloro-5-fluoro-2-morpholin-4-ylphenyl)prop-2-enamide has been shown to have anti-tumor effects by inhibiting the growth and survival of cancer cells. N-(4-Chloro-5-fluoro-2-morpholin-4-ylphenyl)prop-2-enamide has also been found to have anti-fibrotic effects by reducing the deposition of extracellular matrix proteins in fibrotic tissues.

Advantages and Limitations for Lab Experiments

N-(4-Chloro-5-fluoro-2-morpholin-4-ylphenyl)prop-2-enamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. N-(4-Chloro-5-fluoro-2-morpholin-4-ylphenyl)prop-2-enamide is also relatively non-toxic and has been shown to have low cytotoxicity in vitro. However, there are also some limitations to the use of N-(4-Chloro-5-fluoro-2-morpholin-4-ylphenyl)prop-2-enamide in laboratory experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. In addition, N-(4-Chloro-5-fluoro-2-morpholin-4-ylphenyl)prop-2-enamide has not been extensively studied in vivo, so its pharmacokinetic properties and potential side effects are not well understood.

Future Directions

There are several future directions for research on N-(4-Chloro-5-fluoro-2-morpholin-4-ylphenyl)prop-2-enamide. One area of interest is the development of new therapeutic agents based on N-(4-Chloro-5-fluoro-2-morpholin-4-ylphenyl)prop-2-enamide. N-(4-Chloro-5-fluoro-2-morpholin-4-ylphenyl)prop-2-enamide has been shown to have anti-inflammatory, anti-tumor, and anti-fibrotic effects, making it a promising candidate for the development of new drugs for various diseases. Another area of interest is the study of the pharmacokinetic properties of N-(4-Chloro-5-fluoro-2-morpholin-4-ylphenyl)prop-2-enamide in vivo. This will help to better understand its potential as a therapeutic agent and identify any potential side effects. Finally, the development of new synthesis methods for N-(4-Chloro-5-fluoro-2-morpholin-4-ylphenyl)prop-2-enamide may help to improve its solubility and other properties, making it more useful for laboratory experiments.

Synthesis Methods

N-(4-Chloro-5-fluoro-2-morpholin-4-ylphenyl)prop-2-enamide can be synthesized using a variety of methods, including the reaction of 4-chloro-5-fluoro-2-nitroaniline with morpholine in the presence of a palladium catalyst. The resulting intermediate is then treated with prop-2-enamide to yield N-(4-Chloro-5-fluoro-2-morpholin-4-ylphenyl)prop-2-enamide. Other methods of synthesis have also been reported in the literature, including the use of different catalysts and reaction conditions.

Scientific Research Applications

N-(4-Chloro-5-fluoro-2-morpholin-4-ylphenyl)prop-2-enamide has been studied extensively for its potential use in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-fibrotic effects. N-(4-Chloro-5-fluoro-2-morpholin-4-ylphenyl)prop-2-enamide has also been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases, which are involved in tissue remodeling and repair. These properties make N-(4-Chloro-5-fluoro-2-morpholin-4-ylphenyl)prop-2-enamide a promising candidate for the development of new therapeutic agents for various diseases.

properties

IUPAC Name

N-(4-chloro-5-fluoro-2-morpholin-4-ylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClFN2O2/c1-2-13(18)16-11-8-10(15)9(14)7-12(11)17-3-5-19-6-4-17/h2,7-8H,1,3-6H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTZFVROOMRANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC(=C(C=C1N2CCOCC2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chloro-5-fluoro-2-morpholin-4-ylphenyl)prop-2-enamide

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